N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N'-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE
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Overview
Description
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a benzofuran ring, a dimethylamino group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from these reactions include benzofuran derivatives with modified functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like benzofuran-2-carboxylic acid and benzofuran-3-ylmethanol share the benzofuran core structure.
Dimethylaminoethyl Derivatives: Compounds such as N,N-dimethylaminoethyl chloride and N,N-dimethylaminoethyl acrylate feature the dimethylaminoethyl group.
Trifluoromethylphenyl Derivatives: Compounds like 3-(trifluoromethyl)aniline and 3-(trifluoromethyl)phenol contain the trifluoromethylphenyl group.
Uniqueness
N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]-N’-[3-(TRIFLUOROMETHYL)PHENYL]ETHANEDIAMIDE is unique due to the combination of these three functional groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-N'-[3-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3N3O3/c1-27(2)17(13-6-7-18-14(10-13)8-9-30-18)12-25-19(28)20(29)26-16-5-3-4-15(11-16)21(22,23)24/h3-7,10-11,17H,8-9,12H2,1-2H3,(H,25,28)(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GREAPQCOWBXGAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F)C2=CC3=C(C=C2)OCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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